

# Application Notes and Protocols: Extraction of Luteolin-4'-o-glucoside from Kummerowia striata

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Compound of Interest		
Compound Name:	Luteolin-4'-o-glucoside	
Cat. No.:	B191786	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kummerowia striata, commonly known as Japanese clover, is an annual legume used in traditional medicine for its anti-inflammatory and detoxifying properties.[1] Phytochemical analysis has revealed the presence of various flavonoids, among which is **Luteolin-4'-o-glucoside**. This compound has garnered scientific interest due to its potential therapeutic activities, notably its dose-dependent inhibitory effect on the bioactivity of Interleukin-5 (IL-5), a key cytokine in eosinophil-associated allergic inflammation. The IC50 value for this inhibition has been reported to be approximately 3.7 µM.[2]

This document provides a detailed protocol for the extraction, purification, and identification of **Luteolin-4'-o-glucoside** from the aerial parts of Kummerowia striata. The methodology is based on established principles of flavonoid extraction and purification.

# **Experimental Protocols**Part 1: Plant Material Preparation

 Collection: Collect the aerial parts (leaves and stems) of Kummerowia striata during the flowering season (mid-summer to early fall) to ensure a high concentration of bioactive compounds.



- Drying: To prevent enzymatic degradation of flavonoids, the plant material should be dried promptly. Freeze-drying is the preferred method to preserve phytochemical integrity.
   Alternatively, air-dry the material in a well-ventilated area away from direct sunlight at room temperature until brittle.
- Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh size) using a laboratory mill. A smaller particle size increases the surface area for efficient solvent extraction.
- Storage: Store the powdered material in airtight, light-proof containers at 4°C to minimize degradation before extraction.

### Part 2: Extraction of Luteolin-4'-o-glucoside

This protocol utilizes Ultrasound-Assisted Extraction (UAE), a modern and efficient method for extracting flavonoids.

- Apparatus: Laboratory-scale ultrasonic bath or probe sonicator.
- Solvent Selection: An aqueous ethanol solution (70% v/v) is recommended as it is effective for extracting moderately polar flavonoid glycosides and has low toxicity.[3]
- Procedure:
  - Weigh 100 g of the dried, powdered Kummerowia striata and place it into a 2 L Erlenmeyer flask.
  - 2. Add 1 L of 70% ethanol (a 1:10 solid-to-liquid ratio).
  - 3. Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 50°C.
  - 4. Perform sonication for 45 minutes.
  - 5. After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.
  - 6. Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.



- 7. Combine all the filtrates.
- 8. Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol. The resulting aqueous concentrate is now ready for purification.

### Part 3: Purification of Luteolin-4'-o-glucoside

A multi-step purification process is required to isolate **Luteolin-4'-o-glucoside** from the crude extract.

- Step 3.1: Liquid-Liquid Partitioning
  - 1. Take the aqueous concentrate from Part 2 and sequentially partition it in a separatory funnel with an equal volume of n-hexane, followed by ethyl acetate.
  - 2. First, perform the n-hexane partition three times to remove non-polar compounds like chlorophyll and lipids. Discard the n-hexane layers.
  - 3. Next, partition the remaining aqueous layer with ethyl acetate three times. **Luteolin-4'-o-glucoside**, being moderately polar, will move into the ethyl acetate phase.
  - 4. Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator.
- Step 3.2: Column Chromatography
  - 1. Prepare a glass column packed with a suitable stationary phase, such as macroporous adsorption resin (e.g., HPD-100) or silica gel.
  - 2. Dissolve the dried ethyl acetate extract in a minimal amount of methanol.
  - 3. Load the sample onto the top of the prepared column.
  - 4. Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).



- 5. Collect fractions of 20-30 mL and monitor them by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (8:1:1 v/v/v).
- Combine the fractions that show a prominent spot corresponding to a Luteolin-4'-oglucoside standard.
- 7. Evaporate the solvent from the combined fractions to yield a purified, enriched extract.
- Step 3.3: (Optional) Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  - 1. For obtaining high-purity **Luteolin-4'-o-glucoside**, the enriched extract can be further purified using a Prep-HPLC system with a C18 column.
  - 2. Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
  - 3. Monitor the elution at a wavelength of approximately 350 nm.
  - 4. Collect the peak corresponding to **Luteolin-4'-o-glucoside** and remove the solvent by lyophilization.

### Part 4: Identification and Characterization

The identity and purity of the isolated compound should be confirmed using standard analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Compare the retention time with a pure standard.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight (448.38 g/mol for Luteolin-4'-o-glucoside).[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) for complete structural elucidation.

### **Data Presentation**

The following table summarizes the key parameters and expected (illustrative) outcomes for the extraction and purification protocol. These values may require optimization for specific

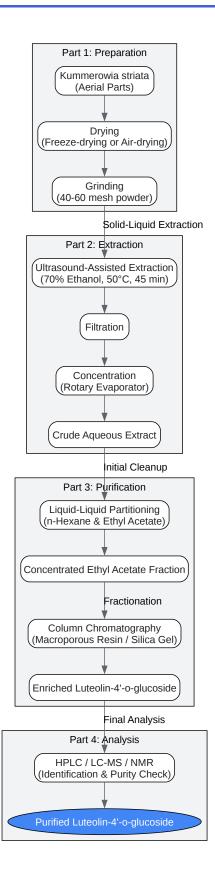


### laboratory conditions.

Parameter	Extraction (UAE)	Purification (Column Chromatography)
Starting Material	100 g dried powder	~5 g crude ethyl acetate extract
Solvent/Mobile Phase	70% Ethanol	Stepwise gradient: 20-80% Methanol in Water
Solid:Liquid Ratio	1:10 (g/mL)	N/A
Temperature	50°C	Room Temperature
Time/Duration	3 x 45 min	~4-6 hours
Frequency (UAE)	40 kHz	N/A
Illustrative Yield	~15 g crude extract	~250 mg enriched fraction
Illustrative Purity	~5-10%	~70-80%

# Mandatory Visualizations Experimental Workflow



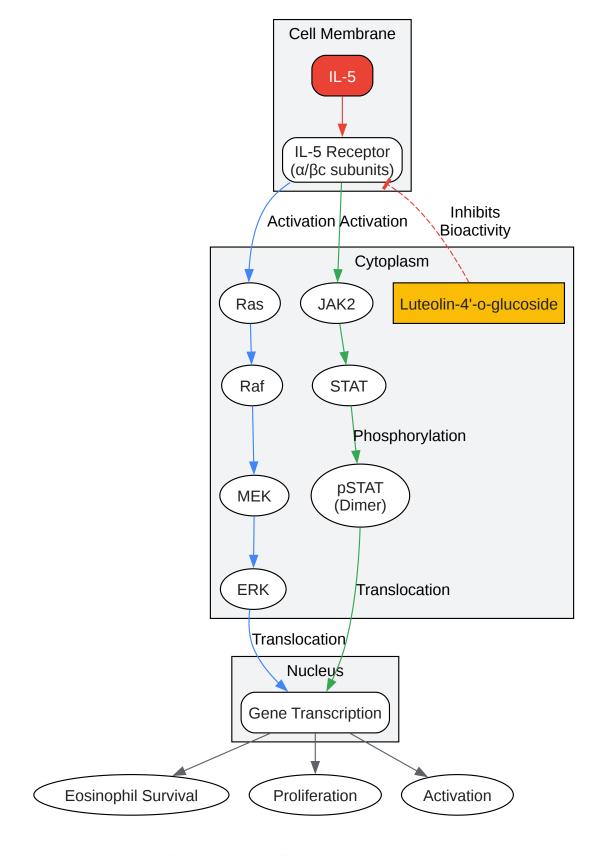


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Caption: Workflow for the extraction and purification of Luteolin-4'-o-glucoside.



## **Signaling Pathway**



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Caption: Inhibition of the IL-5 signaling pathway by Luteolin-4'-o-glucoside.[1][5][6]

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